molecular formula C18H21NO5S2 B2633055 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine CAS No. 1448071-96-2

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B2633055
CAS No.: 1448071-96-2
M. Wt: 395.49
InChI Key: DSPKEXVZEFFZRO-UHFFFAOYSA-N
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Description

    Reagents: Sulfonyl chlorides (e.g., methoxyphenylsulfonyl chloride and phenylsulfonyl chloride).

    Reaction Conditions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid by-product.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions

  • Formation of Pyrrolidine Ring:

      Starting Materials: 1,4-diketones or 1,4-diamines.

      Reaction Conditions: Cyclization reactions under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Hydroxyl or carboxyl derivatives.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine depends on its application. In medicinal chemistry, it may act by:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: Modulating biochemical pathways related to disease processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

    1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)piperidine: Similar structure but with a piperidine ring.

    1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyridine: Similar structure but with a pyridine ring.

Uniqueness: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to its specific combination of functional groups and the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)-1-(2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-24-17-11-5-6-12-18(17)26(22,23)19-13-7-8-15(19)14-25(20,21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPKEXVZEFFZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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